The synthesis of AC 264613 typically involves multi-step organic reactions, although specific proprietary methods are often not publicly disclosed. General methodologies include solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized using Rink amide resin. The process includes purification steps via reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity level greater than 95% .
Key synthetic steps may involve:
The molecular structure of AC 264613 can be described as follows:
Key structural data includes:
AC 264613 primarily acts through specific interactions with PAR2, leading to various downstream signaling events. Key reactions include:
These reactions highlight the compound's role as a selective modulator of PAR2 signaling, differentiating it from non-selective compounds.
The mechanism of action for AC 264613 involves its binding to PAR2, leading to receptor activation. This activation initiates several intracellular signaling cascades:
Research indicates that these pathways may contribute to behavioral changes associated with mood disorders, making AC 264613 relevant for studying depression-like states.
AC 264613 exhibits several notable physical and chemical properties:
Relevant data includes:
AC 264613 has several applications in scientific research:
Protease-activated receptors represent a unique class of G protein-coupled receptors activated by proteolytic cleavage. Among these, protease-activated receptor 2 has emerged as a critical mediator in inflammatory and nociceptive pathways. The development of AC 264613 [(±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-(1-(3-bromophenyl)ethylidene)hydrazide] provides researchers with a potent and selective chemical probe to investigate protease-activated receptor 2 signaling without the limitations of peptide-based agonists. This small molecule (molecular weight: 400.27 g/mol, chemical formula: C₁₉H₁₈BrN₃O₂) demonstrates nanomolar potency in cellular assays and exhibits metabolic stability superior to traditional peptide activators [1] [3] [5].
Table 1: Chemical and Pharmacological Profile of AC 264613
| Property | Characterization |
|---|---|
| Chemical Name | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide |
| Molecular Weight | 400.27 g/mol |
| Empirical Formula | C₁₉H₁₈BrN₃O₂ |
| PAR2 Agonist pEC50 | 7.5 |
| Selectivity Profile | No significant activity at PAR1, PAR4, or 30+ other receptors related to nociception/inflammation |
| Solubility | ≥40 mg/mL in dimethyl sulfoxide (100 mM) |
Protease-activated receptor 2 activation triggers diverse pathophysiological responses through multiple signaling pathways:
Table 2: Functional Activity of AC 264613 in Cellular Assays
| Assay System | Functional Response | Potency (pEC₅₀/EC₅₀) |
|---|---|---|
| Phosphatidylinositol Hydrolysis | Agonist activity in HEK-293T | pEC₅₀ = 6.9 (130 nM) |
| Calcium Mobilization | Intracellular Ca²⁺ increase | EC₅₀ = 30-100 nM |
| Cellular Proliferation (R-SAT) | Agonist efficacy | pEC₅₀ = 7.5 (30 nM) |
| Macrophage Signaling | Interferon regulatory factor 5 downregulation | Significant at 10 μM [8] |
The transition from peptide-based to small-molecule protease-activated receptor 2 agonists addresses significant pharmacological limitations:
The development of AC 264613 represents a significant milestone in protease-activated receptor 2 pharmacology. Its well-characterized selectivity, stability, and mechanism of action provide researchers with a robust chemical probe to dissect protease-activated receptor 2 signaling in inflammatory, neurological, and oncological processes without the confounding factors associated with earlier peptide-based activators.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9